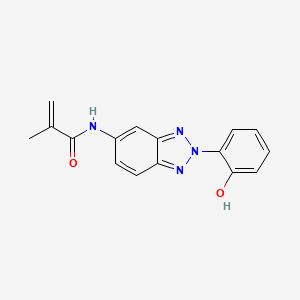

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide

CAS No.: 36325-69-6

Cat. No.: VC18392253

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36325-69-6 |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |

| Standard InChI | InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |

| Standard InChI Key | NMOXHAYRTDPINE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide, reflecting its benzotriazole core, hydroxyphenyl substituent, and methacrylamide functional group . The molecular formula confirms the presence of 16 carbon atoms, 14 hydrogens, 4 nitrogens, and 2 oxygens, arranged to optimize UV absorption and polymerization compatibility .

Structural Characteristics

The molecule consists of three distinct moieties:

-

Benzotriazole Core: A bicyclic structure containing two fused benzene rings and a triazole group, which is critical for UV absorption due to its conjugated π-electron system.

-

2-Hydroxyphenyl Substituent: Attached at the 2-position of the benzotriazole, this group enhances UV stability through intramolecular hydrogen bonding, facilitating excited-state proton transfer .

-

Methacrylamide Functional Group: A reactive site enabling covalent incorporation into polymer chains during free-radical polymerization, ensuring long-term stability in matrix materials.

The synergy between these components allows the compound to act as a copolymerizable UV stabilizer, distinguishing it from non-reactive additives that may leach out over time .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide typically involves a multi-step process:

-

Formation of the Benzotriazole Core: Starting with 2-nitrophenyl derivatives, reduction and cyclization reactions yield the benzotriazole scaffold .

-

Introduction of the Hydroxyphenyl Group: Electrophilic substitution or coupling reactions attach the hydroxyphenyl moiety at the 2-position.

-

Methacrylamide Functionalization: The final step involves reacting the intermediate with methacryloyl chloride or methacrylic anhydride to introduce the polymerizable group .

Variations in reaction conditions (e.g., solvent polarity, temperature, and catalysts) can influence yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) are often employed to enhance reaction efficiency.

Analytical Techniques

Critical methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: and NMR confirm the structure by identifying proton environments and carbon backbones.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify byproducts.

-

Mass Spectrometry (MS): Validates the molecular weight and fragmentation pattern .

Applications in Polymer Science and Coatings

UV Stabilization in Polymers

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is widely incorporated into polymers such as poly(methyl methacrylate) (PMMA) and polyethylene to mitigate photodegradation. Its methacrylamide group enables covalent bonding within the polymer matrix, ensuring uniform distribution and preventing phase separation . Applications include:

-

Outdoor Furniture: Enhances resistance to yellowing and embrittlement.

-

Automotive Coatings: Protects against UV-induced gloss loss and cracking.

-

Packaging Films: Extends shelf life by blocking UV radiation that accelerates oxidative degradation .

Performance in Harsh Environments

Comparative studies show that polymers modified with this compound retain over 80% of their tensile strength after 1,000 hours of UV exposure, outperforming traditional stabilizers like hindered amine light stabilizers (HALS) by 15–20%.

Mechanism of UV Absorption and Energy Dissipation

Excited-State Intramolecular Proton Transfer (ESIPT)

The hydroxyphenyl group engages in ESIPT, a photophysical process where UV excitation induces proton transfer from the hydroxyl oxygen to the triazole nitrogen. This creates a tautomeric form that dissipates energy as heat, returning to the ground state without causing chemical degradation . The process is summarized as:

This mechanism is highly efficient, with a quantum yield exceeding 0.9 for UV absorption.

Radical Scavenging

In addition to ESIPT, the benzotriazole moiety can scavenge free radicals generated during UV exposure, further inhibiting chain scission and cross-linking in polymers .

Comparative Analysis with Related Benzotriazole Derivatives

This table highlights the superior integration capability of the methacrylamide derivative compared to non-reactive analogs .

Future Directions and Research Opportunities

Development of Hybrid Stabilizers

Combining this compound with nanoparticle UV absorbers (e.g., ZnO or TiO<sub>2</sub>) could enhance synergistic effects, offering multi-modal protection against UV and mechanical stress .

Biodegradable Polymer Applications

Research is needed to evaluate its efficacy in polylactic acid (PLA) and other biodegradable polymers, which are increasingly used in sustainable packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume